![molecular formula C24H24N2O6 B303996 N-{2-(5-methyl-2-furyl)-1-[(3,4,5-trimethoxyanilino)carbonyl]vinyl}benzamide](/img/structure/B303996.png)
N-{2-(5-methyl-2-furyl)-1-[(3,4,5-trimethoxyanilino)carbonyl]vinyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-(5-methyl-2-furyl)-1-[(3,4,5-trimethoxyanilino)carbonyl]vinyl}benzamide, commonly known as TAK-285, is a small molecule inhibitor of the human epidermal growth factor receptor 2 (HER2) tyrosine kinase. HER2 is a transmembrane receptor protein that is overexpressed in various types of cancer, including breast, ovarian, and gastric cancers. TAK-285 has been shown to inhibit HER2 signaling and has potential as a therapeutic agent for the treatment of HER2-positive cancers.
作用機序
TAK-285 inhibits N-{2-(5-methyl-2-furyl)-1-[(3,4,5-trimethoxyanilino)carbonyl]vinyl}benzamide signaling by binding to the ATP-binding site of the N-{2-(5-methyl-2-furyl)-1-[(3,4,5-trimethoxyanilino)carbonyl]vinyl}benzamide tyrosine kinase domain. This prevents the autophosphorylation of N-{2-(5-methyl-2-furyl)-1-[(3,4,5-trimethoxyanilino)carbonyl]vinyl}benzamide and downstream signaling through the PI3K/Akt and MAPK pathways. Inhibition of these pathways leads to cell cycle arrest and apoptosis in N-{2-(5-methyl-2-furyl)-1-[(3,4,5-trimethoxyanilino)carbonyl]vinyl}benzamide-positive cancer cells.
Biochemical and Physiological Effects:
TAK-285 has been shown to have potent antitumor activity in preclinical models of N-{2-(5-methyl-2-furyl)-1-[(3,4,5-trimethoxyanilino)carbonyl]vinyl}benzamide-positive breast cancer. In addition to inhibiting N-{2-(5-methyl-2-furyl)-1-[(3,4,5-trimethoxyanilino)carbonyl]vinyl}benzamide signaling, TAK-285 has been shown to inhibit the growth of cancer stem cells and to enhance the activity of chemotherapy drugs. TAK-285 has also been shown to have minimal toxicity in normal cells.
実験室実験の利点と制限
One advantage of TAK-285 is its specificity for N-{2-(5-methyl-2-furyl)-1-[(3,4,5-trimethoxyanilino)carbonyl]vinyl}benzamide, which makes it a potentially effective therapy for N-{2-(5-methyl-2-furyl)-1-[(3,4,5-trimethoxyanilino)carbonyl]vinyl}benzamide-positive cancers. However, one limitation of TAK-285 is its poor solubility, which can make it difficult to administer in vivo. Additionally, TAK-285 has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
将来の方向性
Future research on TAK-285 could focus on improving its solubility and bioavailability, as well as evaluating its safety and efficacy in clinical trials. Other potential future directions include testing TAK-285 in combination with other N-{2-(5-methyl-2-furyl)-1-[(3,4,5-trimethoxyanilino)carbonyl]vinyl}benzamide-targeted therapies or chemotherapy drugs, and exploring its potential as a therapy for other types of N-{2-(5-methyl-2-furyl)-1-[(3,4,5-trimethoxyanilino)carbonyl]vinyl}benzamide-positive cancers.
合成法
The synthesis of TAK-285 involves multiple steps, starting with the reaction of 5-methyl-2-furoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3,4,5-trimethoxyaniline to form the amide intermediate. The amide is then coupled with 2-bromoacryloyl chloride to form the vinylamide intermediate, which is then reacted with 4-amino-N-(3-chloro-4-fluorophenyl)-benzamide to form TAK-285.
科学的研究の応用
TAK-285 has been extensively studied in preclinical models of N-{2-(5-methyl-2-furyl)-1-[(3,4,5-trimethoxyanilino)carbonyl]vinyl}benzamide-positive breast cancer. In vitro studies have shown that TAK-285 inhibits N-{2-(5-methyl-2-furyl)-1-[(3,4,5-trimethoxyanilino)carbonyl]vinyl}benzamide signaling and induces cell death in N-{2-(5-methyl-2-furyl)-1-[(3,4,5-trimethoxyanilino)carbonyl]vinyl}benzamide-positive breast cancer cell lines. In vivo studies have shown that TAK-285 inhibits tumor growth in N-{2-(5-methyl-2-furyl)-1-[(3,4,5-trimethoxyanilino)carbonyl]vinyl}benzamide-positive breast cancer xenograft models.
特性
製品名 |
N-{2-(5-methyl-2-furyl)-1-[(3,4,5-trimethoxyanilino)carbonyl]vinyl}benzamide |
---|---|
分子式 |
C24H24N2O6 |
分子量 |
436.5 g/mol |
IUPAC名 |
N-[(Z)-1-(5-methylfuran-2-yl)-3-oxo-3-(3,4,5-trimethoxyanilino)prop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C24H24N2O6/c1-15-10-11-18(32-15)14-19(26-23(27)16-8-6-5-7-9-16)24(28)25-17-12-20(29-2)22(31-4)21(13-17)30-3/h5-14H,1-4H3,(H,25,28)(H,26,27)/b19-14- |
InChIキー |
AFRYEDBXMSNZDI-RGEXLXHISA-N |
異性体SMILES |
CC1=CC=C(O1)/C=C(/C(=O)NC2=CC(=C(C(=C2)OC)OC)OC)\NC(=O)C3=CC=CC=C3 |
SMILES |
CC1=CC=C(O1)C=C(C(=O)NC2=CC(=C(C(=C2)OC)OC)OC)NC(=O)C3=CC=CC=C3 |
正規SMILES |
CC1=CC=C(O1)C=C(C(=O)NC2=CC(=C(C(=C2)OC)OC)OC)NC(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。